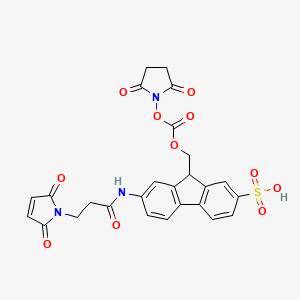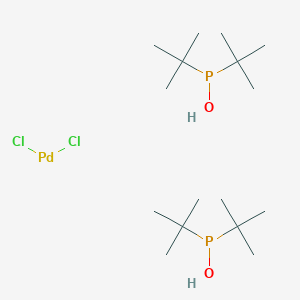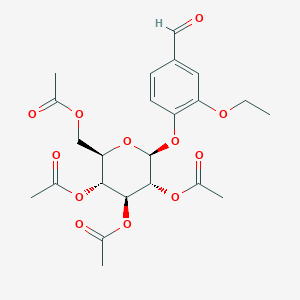
Phenylethynylzinc bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylethynylzinc bromide, 0.50 M in THF is a complex organometallic compound that has been studied extensively in recent years due to its potential applications in both organic synthesis and scientific research. This compound is a white solid that is soluble in THF, and is typically used as a reagent in organic synthesis. In 50 M in THF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed.
科学研究应用
Phenylethynylzinc bromide, 0.50 M in THF has a variety of scientific research applications. It is used in organic synthesis as a reagent to form carbon-carbon bonds. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, phenylethynylzinc bromide, 0.50 M in THF has been used in the synthesis of polyaromatic compounds, such as polystyrenes and polythiophenes.
作用机制
The mechanism of action of phenylethynylzinc bromide, 0.50 M in THF is not well understood. However, it is known that the zinc bromide acts as a Lewis acid, which can catalyze the reaction of the phenylethynylmagnesium bromide with the base. The reaction of the phenylethynylmagnesium bromide with the base produces an organometallic complex, which can then react with the zinc bromide to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of phenylethynylzinc bromide, 0.50 M in THF are not well understood. However, it is known that the compound is not toxic and is not expected to have any adverse effects on humans or other organisms.
实验室实验的优点和局限性
The primary advantage of using phenylethynylzinc bromide, 0.50 M in THF in lab experiments is that it is a relatively inexpensive reagent. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. One limitation of using this compound is that it is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, the reaction is slow, so it may not be suitable for use in high-throughput experiments.
未来方向
Phenylethynylzinc bromide, 0.50 M in THF has a wide range of potential future applications. One potential application is in the development of new catalysts for organic synthesis. Additionally, the compound could be used to synthesize new polyaromatic compounds, such as polythiophenes and polystyrenes. Additionally, the compound could be used to synthesize new heterocyclic compounds, such as pyridines and quinolines. Finally, the compound could be used to synthesize new organometallic complexes, which could have potential applications in materials science and catalysis.
合成方法
Phenylethynylzinc bromide, 0.50 M in THF is synthesized using a two-step process. In the first step, a solution of zinc bromide in THF is treated with phenylethynylmagnesium bromide in the presence of a base such as potassium tert-butoxide. The second step involves the addition of zinc bromide to the reaction mixture to produce the desired product. The reaction can be monitored by thin layer chromatography (TLC).
属性
IUPAC Name |
bromozinc(1+);ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXCXJQXSQLLQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)
![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)


![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)


